Cas no 1185294-83-0 ({[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride)

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyethyl group at the 3-position and an aminomethyl group at the 5-position, in its hydrochloride salt form. This structure imparts stability and enhanced solubility, making it suitable for pharmaceutical and agrochemical applications. The oxadiazole moiety contributes to its potential as a bioactive scaffold, while the hydrochloride salt improves handling and storage properties. Its synthetic versatility allows for further functionalization, enabling use as an intermediate in drug discovery. The compound's well-defined purity and consistent performance make it a reliable choice for research and development in medicinal chemistry.
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride structure
1185294-83-0 structure
Product name:{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
CAS No:1185294-83-0
MF:C6H12ClN3O2
MW:193.631380081177
MDL:MFCD12027098
CID:4576161

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
    • 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methan amine hydrochloride
    • {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
    • MDL: MFCD12027098
    • Inchi: 1S/C6H11N3O2.ClH/c1-10-3-2-5-8-6(4-7)11-9-5;/h2-4,7H2,1H3;1H
    • InChI Key: MWTRXMIRGXAMNG-UHFFFAOYSA-N
    • SMILES: C(C1=NOC(CN)=N1)COC.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7378584-2.5g
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
1185294-83-0 95.0%
2.5g
$446.0 2025-03-11
Enamine
EN300-7378584-10.0g
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
1185294-83-0 95.0%
10.0g
$978.0 2025-03-11
Enamine
EN300-7378584-0.25g
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
1185294-83-0 95.0%
0.25g
$83.0 2025-03-11
Enamine
EN300-7378584-0.5g
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
1185294-83-0 95.0%
0.5g
$153.0 2025-03-11
eNovation Chemicals LLC
Y1232569-5g
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
1185294-83-0 95%
5g
$1020 2024-06-06
A2B Chem LLC
AI88927-2.5g
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
1185294-83-0 95%
2.5g
$505.00 2024-04-20
Ambeed
A985750-1g
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
1185294-83-0 97%
1g
$252.0 2024-04-25
1PlusChem
1P00J2IN-50mg
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
1185294-83-0 95%
50mg
$75.00 2025-03-01
1PlusChem
1P00J2IN-10g
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
1185294-83-0 95%
10g
$1271.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1759408-1g
(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
1185294-83-0 98%
1g
¥2116.00 2024-08-09

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Related Literature

Additional information on {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1185294-83-0)

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1185294-83-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

The chemical structure of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is characterized by a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group and an amino group attached to the methyl moiety. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for various therapeutic interventions.

Recent studies have highlighted the potential of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The mechanism of action involves the modulation of key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has shown promise in the field of cancer research. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt specific cellular processes that are critical for cancer cell survival.

The pharmacokinetic profile of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. These properties are crucial for ensuring sustained therapeutic effects and minimizing dosing frequency.

Furthermore, the safety profile of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has been evaluated in various preclinical models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further clinical development.

The synthesis of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves a series of well-defined chemical reactions. The key steps include the formation of the 1,2,4-oxadiazole ring through cyclization reactions and subsequent functionalization to introduce the 2-methoxyethyl and amino groups. The synthetic route is scalable and can be adapted for large-scale production to meet clinical and commercial demands.

In conclusion, {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1185294-83-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as neurodegenerative diseases and cancer therapy. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

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Amadis Chemical Company Limited
(CAS:1185294-83-0){[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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Price ($):227.0/693.0